4-Chloro-2-methylsulfanyl-6-phenylpyrimidine

Description

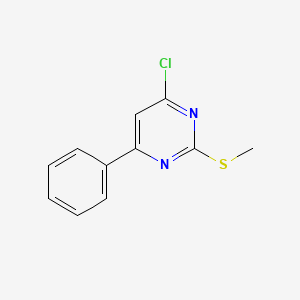

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine (CAS: 56035-29-1) is a pyrimidine derivative with the molecular formula C₁₁H₉ClN₂S and a molecular weight of 236.72 g/mol . Its structure features a chlorine atom at position 4, a methylsulfanyl group at position 2, and a phenyl ring at position 6. Pyrimidines are pivotal in medicinal chemistry due to their role as bioisosteres for purines and their applications in drug discovery, particularly in kinase inhibitors and antiviral agents.

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEESGEQPRKDJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287168 | |

| Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91063-60-4 | |

| Record name | NSC49449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination

Chlorination introduces the chlorine atom at the fourth position of the pyrimidine ring. This step typically uses reagents such as phosphorus oxychloride ($$POCl3$$) or thionyl chloride ($$SOCl2$$) under acidic conditions.

Methylsulfanylation

The methylsulfanyl group is introduced at the second position using methylthiolating agents such as dimethyl disulfide or methylthiol. This reaction is catalyzed by bases like sodium hydride ($$NaH$$) or potassium carbonate ($$K2CO3$$).

Phenylation

Phenylation at the sixth position is achieved through a palladium-catalyzed coupling reaction, typically involving phenylboronic acid or phenyl halides as precursors. Common catalysts include palladium acetate ($$Pd(OAc)2$$) combined with ligands such as triphenylphosphine ($$PPh3$$).

Industrial Production Methods

In industrial settings, large-scale production methods are employed to optimize yield and efficiency:

Batch Processing

Batch reactors are used to sequentially carry out chlorination, methylsulfanylation, and phenylation steps. Temperature control and reagent addition are critical to ensure high yields.

Continuous Flow Chemistry

Continuous flow reactors allow for enhanced reaction efficiency by maintaining optimal temperature and pressure conditions throughout the synthesis process. This method is particularly useful for scaling up production while reducing waste.

Reaction Conditions and Yields

The synthesis routes described above have been optimized for yield:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | $$POCl3$$, $$SOCl2$$, acidic medium | 78–84 |

| Methylsulfanylation | Dimethyl disulfide, $$NaH$$ or $$K2CO3$$ | Moderate |

| Phenylation | Phenylboronic acid, $$Pd(OAc)2$$, $$PPh3$$ | High |

Research Findings on Optimization

Recent studies have explored microwave-assisted synthesis methods to improve reaction efficiency and yield. For example:

- Microwave-assisted methylsulfanylation significantly reduces reaction time compared to conventional methods.

- Optimized phenylation conditions using palladium catalysts have increased yields up to 85%.

Challenges in Synthesis

Despite advancements, challenges remain in optimizing reaction conditions:

- Side reactions during chlorination can lead to impurities.

- The phenylation step requires precise control of catalyst concentration to avoid overreaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a tool compound in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups play a crucial role in binding to the active sites of these targets, modulating their activity. The phenyl group contributes to the compound’s overall stability and lipophilicity, enhancing its bioavailability.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogues and their differences:

Key Observations :

- Chlorine Position : The number and position of chlorine atoms significantly influence reactivity. For example, 2,4-Dichloro-6-phenylpyrimidine has dual electrophilic sites (C2 and C4), enhancing its utility in sequential substitution reactions .

- Sulfur-Containing Groups : Methylsulfanyl (SCH₃) vs. benzylsulfanyl (e.g., SCH₂(4-Cl-Ph) in CAS 917561-71-8) substituents affect lipophilicity. The latter increases molecular weight by ~48 g/mol and introduces a hydrophobic chlorophenyl moiety .

- Aromatic vs. Alkoxy Substituents : Replacing the phenyl group at C6 with ethoxy (OEt, as in CAS 221679-84-1) reduces steric bulk and may improve solubility in polar solvents .

Physicochemical Properties

- Solubility : The phenyl group at C6 in the target compound contributes to hydrophobicity (logP ~3.2 estimated), whereas ethoxy or amine substituents (e.g., CAS 339015-98-4) increase polarity .

- Thermal Stability : Methylsulfanyl groups generally confer higher thermal stability than amine or hydroxyl groups, as seen in 4-Methyl-6-phenylpyrimidin-2-amine (decomposition >250°C) .

Biological Activity

4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features, including a chloro substituent, methylsulfanyl group, and phenyl group, contribute to its diverse interactions with biological targets.

- Molecular Formula : C₁₂H₈ClN₃S

- Molecular Weight : 261.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, derivatives of this compound have been shown to inhibit the activity of certain kinases by binding to ATP-binding sites, thus disrupting critical signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways. The following table summarizes findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.8 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 4.5 | Disruption of mitochondrial function |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several studies have explored the efficacy and safety of this compound derivatives:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Findings : The study reported a dose-dependent inhibition of cell growth in MCF-7 and HeLa cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Study on Anti-inflammatory Properties :

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents targeting kinase enzymes and other proteins involved in disease pathways. Its derivatives are being investigated for their potential use in drug development aimed at treating cancer and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine, and how can low yields in multi-step reactions be addressed?

- Methodology : Multi-step synthesis often faces yield challenges due to intermediate instability or side reactions. For example, a related pyrimidine derivative was synthesized in 11 steps with a 2–5% overall yield due to competing hydrolysis or unwanted substitutions . To improve yields:

- Use inert atmospheres (e.g., nitrogen) to minimize oxidation.

- Optimize stoichiometry and reaction time for halogenation steps (e.g., chloro-substitution at position 4).

- Employ high-performance liquid chromatography (HPLC) to monitor intermediate purity .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodology :

- X-ray crystallography is critical for confirming the substitution pattern and molecular conformation. For example, single-crystal studies on analogous pyrimidines achieved mean σ(C–C) = 0.006 Å and R factor = 0.055, validating bond lengths and angles .

- NMR (¹H/¹³C) and FT-IR can identify functional groups (e.g., methylsulfanyl at position 2) and detect impurities.

- Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Use glove boxes for air-sensitive steps (e.g., chlorination) to prevent exposure to toxic fumes .

- Wear PPE : nitrile gloves, goggles, and lab coats. Avoid skin contact, as pyrimidine derivatives may cause irritation .

- Dispose of waste via professional biohazard services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying reaction conditions?

- Methodology :

- Conduct controlled kinetic studies to isolate variables (e.g., solvent polarity, temperature). For instance, polar aprotic solvents like DMF may enhance nucleophilic substitution at position 4, while THF favors thiol-mediated reactions .

- Use DFT calculations to model electronic effects (e.g., electron-withdrawing chlorine vs. electron-donating methylsulfanyl) and predict regioselectivity .

Q. What strategies can mitigate unexpected byproducts during functionalization of this compound?

- Methodology :

- Steric and electronic analysis : The phenyl group at position 6 may hinder substitutions at adjacent positions. Computational tools (e.g., Gaussian) can map steric bulk and charge distribution .

- Parallel reaction monitoring (e.g., LC-MS) identifies intermediates prone to side reactions (e.g., over-oxidation of methylsulfanyl groups) .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

- Methodology :

- In vitro enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based methods (e.g., ADP-Glo™ for kinase activity). A related chlorophenyl-pyrimidine showed IC₅₀ values in the nanomolar range against cancer cell lines .

- Molecular docking (e.g., AutoDock Vina) predicts binding modes to ATP-binding pockets, leveraging crystallographic data from structurally similar compounds .

Q. What computational approaches are best suited to study the regioselectivity of this compound in cross-coupling reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) theory identifies reactive sites by analyzing HOMO-LUMO gaps. For example, the chloro group at position 4 may act as an electrophilic center in Suzuki-Miyaura couplings .

- Molecular dynamics simulations assess solvent effects on transition states during palladium-catalyzed reactions .

Q. How can thermal stability and decomposition pathways of this compound be analyzed for long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.